molecular formula C9H12FNO2 B13051797 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13051797
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-SSDLBLMSSA-N
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Description

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, allowing it to react with the amino alcohol.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as flow microreactors to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-fluoro-3-(1-oxo-2-propyl)phenol, while reduction of the amino group may produce 3-(1-amino-2-hydroxypropyl)-4-fluorophenol .

Scientific Research Applications

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry where fluorine substitution often enhances drug efficacy and metabolic stability .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1

InChI Key

KSGRMAZGPPJXMG-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

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